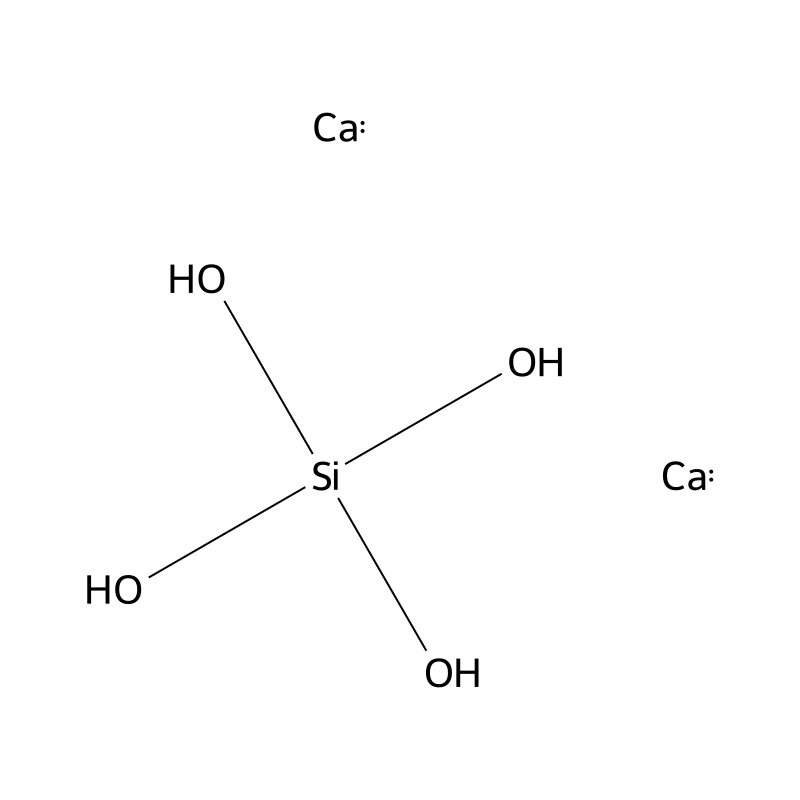

Silicic acid (H4SiO4), calcium salt (1:2)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: poor

0.01%

Canonical SMILES

Silicic acid (H₄SiO₄), calcium salt (1:2), commonly referred to as calcium silicate, is an inorganic compound formed by the reaction of silicic acid with calcium hydroxide or calcium oxide. This compound is characterized by its white or off-white powder form and is known for its low bulk density and high water absorption capacity. It is widely recognized for its role as an anticaking agent in food products and as a processing aid in various industrial applications. The chemical structure consists of silicon and calcium ions, where the silicon is typically found in tetrahedral coordination with oxygen atoms, forming silicate networks that are essential for its structural integrity and functionality .

The primary chemical reaction for synthesizing silicic acid, calcium salt (1:2) involves the interaction between silicic acid and calcium hydroxide:

This reaction results in the formation of calcium silicate and water. Additionally, calcium silicate can also be produced through high-temperature reactions involving calcium oxide and silica, which leads to various forms of calcium silicate depending on the ratios used .

Calcium silicate exhibits several biological activities, particularly in agriculture where it acts as a source of silicon for plants. Silicon is crucial for plant health as it enhances resistance to pests and diseases, improves drought tolerance, and strengthens cell walls. In human health, calcium silicate has been studied for its potential benefits in bone health due to its calcium content, although comprehensive studies are still needed to fully understand its bioavailability and efficacy .

Several methods exist for synthesizing silicic acid, calcium salt (1:2):

- Direct Reaction: Mixing silicic acid with calcium hydroxide or calcium oxide at room temperature or elevated temperatures.

- Sol-Gel Process: Involves hydrolyzing silicon alkoxides in the presence of calcium salts to form a gel that can be dried to produce calcium silicate.

- High-Temperature Synthesis: Reacting silica with lime at high temperatures (around 1400 °C) to produce various forms of calcium silicate .

Silicic acid, calcium salt (1:2) has a wide range of applications:

- Food Industry: Used as an anticaking agent in powdered foods such as table salt.

- Construction: Acts as a key ingredient in cement production and as an insulating material.

- Agriculture: Utilized as a soil amendment to improve crop yield and enhance plant health.

- Pharmaceuticals: Serves as an excipient in drug formulations due to its inert nature .

Research indicates that silicic acid, calcium salt (1:2) interacts favorably with various environmental factors. For instance, it has been shown to effectively precipitate heavy metals from contaminated water, making it useful in remediation efforts. Additionally, its interaction with soil components enhances nutrient availability for plants, further supporting agricultural productivity .

Silicic acid, calcium salt (1:2) shares similarities with several other compounds but maintains unique characteristics:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Calcium Silicate | Ca₂SiO₄ | Strong structural properties; used in cement |

| Sodium Silicate | Na₂SiO₃ | Soluble in water; used in detergents |

| Magnesium Silicate | Mg₂SiO₄ | Found in talc; used in cosmetics and pharmaceuticals |

| Potassium Silicate | K₂SiO₃ | Soluble; used in fertilizers |

Uniqueness: Silicic acid, calcium salt (1:2) stands out due to its dual role as a food additive and an agricultural enhancer while also being effective in environmental remediation processes. Its ability to improve soil quality and plant health while serving industrial purposes showcases its versatility compared to other silicates .

Physical Description

White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids

White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH]

Colorless, cream, or white odorless powder and pieces; [Materion Advanced Chemicals MSDS]

WHITE POWDER.

White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.)

White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.]

Color/Form

White, monoclinic crystals

White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/

2 g/cm³

2.9

Melting Point

1250-1500 °C

2804 °F

UNII

9W3UX8K5UQ

Related CAS

13983-17-0 (Ca(SiO3)

10193-36-9 (Parent)

Therapeutic Uses

MEDICATION (VET): ... /IT/ HAS ANTACID & ADSORBENT PROPERTIES SIMILAR TO MAGNESIUM SILICATES.

Mechanism of Action

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Wikipedia

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Fragrance Ingredients

Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes

Cosmetics -> Bulking; Viscosity controlling; Pearlescent; Absorbent; Opacifying

Methods of Manufacturing

Occurs naturally in wollastonite as calcium metasilicate; combination of calcium ions (from limestone, dolomite, etc) and silicate ions (from silica).

Commercial calcium silicate sold for industrial use ... is prepared synthetically to control its absorbing power. The usual method of preparation is from lime and diatomaceous earth under carefully controlled conditions.

General Manufacturing Information

Utilities

Petrochemical Manufacturing

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

Rubber Product Manufacturing

Construction

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Petroleum Refineries

Paper Manufacturing

Transportation Equipment Manufacturing

Silicic acid, calcium salt: ACTIVE

Many different forms of calcium silicate are known. Among most common forms are CaSiO3, Ca2SiO4, and Ca3SiO5. ... Commercial calcium silicate sold for industrial use, such as Micro-cell and Silene, is prepared synthetically to control its absorbing power.

Synthetic wollastonite plays a limited role in the wollastonite industry where purity and performance are required. All known production of synthetic wollastonite is as powder grade.

Wollastonite was named after W.H. Wollaston, an English chemist and mineralogist. Natural wollastonite is an acicular (needle-like) calcium silicate mineral that occurs in triclinic and monoclinic varieties; these varieties are very difficult to distinguish from one another. ... Wollastonite consists of chains of indefinite length containing three Si04 tetrahedra per unit cell. The tetrahedra are joined apex to apex, and one is orientated with an edge parallel to the axis of the chain. These chains are paired; slight offsetting produces the different structural forms of the mineraI. Also within the mineraI structure are calcium atoms, which occur in octahedral coordination and alternate with layers composed of silica atoms between layers of oxygen atoms.

Naturally occurring wollastonite consists almost entirely of alpha-wollastonite. This low temperature form can be converted to the metastable beta-form, pseudowollastonite, by heating to temperatures of about 1120 °C. Pseudowollastonite, however, occurs rarely in pyrometamorphosed rocks. ... Wollastonite occurs in coarse-bladed masses and rarely shows good crystal form. Because of its unique cleavage properties, wollastonite breaks down during crushing and grinding into lath-like or needle-shaped particles (fibers) of varying acicularity. This particle morphology imparts high strength and is therefore of considerable importance in many applications. ... Wollastonite has a theoretical composition of 48.3% CaO and 51.7% Si02, although aluminium, iron, magnesium, manganese, potassium or sodium may partially substitute for calcium.

Varying proportions of CaO and SiO2

Analytic Laboratory Methods

NIOSH Method: 500. Analyte: Airborne particulate material. Matrix: Air. Procedure: Gravimetric (filter weight). For nuisance dusts this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 0.08 mg/sample and the recovery is not determined. Applicability: The working range is 3 to 20 mg/cu m for a 100 liter air sample. Interferences: Organic and volatile particulate matter may be removed by dry ashing. /Airborne particulate material/

NIOSH Method: 600. Analyte: Mass of respirable dust fraction. Matrix: Dust. Procedure: Gravimetric (filter weighing). For glycerin (filter weighing) this method has an estimated detection limit of 0.2 mg/sample. The precision/RSD is 68 ug with 0.01 mg sensitivity balance and the recovery is not determined. Applicability: The method measures the mass concentration of any nonvolatile respirable dust. Interferences: Larger than respirable particles (over 10 um) have been found in some cases by microscopic analysis of cyclone filters. Heavy dust loadings, charged particles, fibers and water-saturated dusts also interfere with the cyclone's size-selective properties. /Mass of respirable dust fraction/

Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of calcium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 422.7 nm, the detection limit is 0.0031mg/l, with a sensitivity of 0.08 mg/l, at an optimum concentration range of 0.2-20 mg/l. /Calcium/

For more Analytic Laboratory Methods (Complete) data for Calcium silicate (8 total), please visit the HSDB record page.